

# Thermochemical Properties of Pentylcyclopentane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **pentylcyclopentane** (C<sub>10</sub>H<sub>20</sub>). The information is compiled from critically evaluated sources and is intended to be a valuable resource for researchers in various fields, including chemical engineering, materials science, and pharmacology, where accurate thermodynamic data is crucial for process design, safety analysis, and molecular modeling.

#### **Thermochemical Data**

The following tables summarize the key thermochemical properties of **pentylcyclopentane**. The data has been sourced from the National Institute of Standards and Technology (NIST) WebBook and other chemical property databases.[1][2][3][4][5]

Table 1: Standard Enthalpy of Formation

| Property | Value | Units    | Phase | Reference |
|----------|-------|----------|-------|-----------|
| ΔfH°     | -45.1 | kcal/mol | Gas   | [5]       |

Table 2: Heat Capacity (Cp)

The heat capacity of **pentylcyclopentane** is dependent on temperature. The following data is available from the NIST/TRC Web Thermo Tables.[1]



| Phase                           | Temperature Range (K) | Data Availability                              |
|---------------------------------|-----------------------|--|
| Ideal Gas                       | 50 - 3000             | Critically evaluated recommendations available |
| Liquid (at saturation pressure) | 250 - 634.06          | Critically evaluated recommendations available |

Table 3: Entropy (S)

Entropy data for **pentylcyclopentane** is also available for the ideal gas and liquid phases over a range of temperatures.[1]

| Phase                            | Temperature Range<br>(K) | Pressure             | Data Availability                              |
|----------------------------------|--------------------------|----------------------|--|
| Ideal Gas                        | 50 - 3000                | Function of Pressure | Critically evaluated recommendations available |
| Liquid (in equilibrium with Gas) | 250 - 634.06             | Saturation Pressure  | Critically evaluated recommendations available |

Table 4: Other Thermophysical Properties

A variety of other thermophysical properties for **pentylcyclopentane** are also documented.[1] [2]

| Property                 | Phase                          | Temperature Range (K) |
|--------------------------|--------------------------------|-----------------------|
| Enthalpy                 | Ideal Gas                      | 50 - 3000             |
| Enthalpy                 | Liquid in equilibrium with Gas | 250 - 634.06          |
| Enthalpy of Vaporization | Liquid to Gas                  | 255 - 647             |
| Density                  | Liquid in equilibrium with Gas | 200 - 647             |



## **Experimental and Computational Protocols**

The determination of thermochemical data relies on a combination of precise experimental measurements and robust computational models. While specific experimental details for **pentylcyclopentane** are not readily available, the following sections describe the general and widely accepted methodologies used for alkanes and other organic compounds.

## **Experimental Methodologies**

The standard enthalpy of formation ( $\Delta fH^{\circ}$ ) of organic compounds like **pentylcyclopentane** is often determined indirectly using combustion calorimetry.

• Bomb Calorimetry: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The bomb is submerged in a known quantity of water in a calorimeter. The heat released by the combustion reaction is absorbed by the water and the calorimeter, causing a temperature rise. By measuring this temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion can be calculated. The standard enthalpy of formation is then derived using Hess's Law, by combining the experimentally determined enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO<sub>2</sub> and H<sub>2</sub>O).

The heat capacity (Cp) is a measure of the amount of heat required to raise the temperature of a substance by a specific amount. The primary techniques for its measurement are:

- Adiabatic Calorimetry: In this method, the sample is heated by a known amount of electrical energy, and the resulting temperature increase is measured. The calorimeter is designed to be thermally isolated from its surroundings to minimize heat loss.
- Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a widely used technique for determining heat capacities as a function of temperature.
- Calvet-Tian Type Calorimetry: This method uses thermopiles to measure the heat flow between the sample and a massive metallic block maintained at a constant temperature.



The absolute entropy of a substance is typically determined from heat capacity measurements as a function of temperature, starting from a very low temperature (approaching absolute zero).

Calorimetric Measurement: The heat capacity (Cp) is measured from near 0 K up to the
desired temperature. The entropy (S) at a given temperature T is then calculated by
integrating Cp/T from 0 to T. For phase transitions (melting, boiling), the enthalpy of the
transition is divided by the temperature at which it occurs and added to the integrated
entropy.

### **Computational Methodologies**

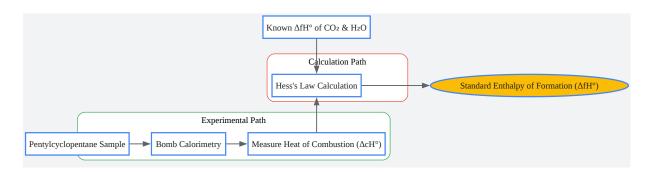
With the advancement of computational chemistry, theoretical methods are increasingly used to predict thermochemical properties. These methods can be particularly useful when experimental data is scarce.

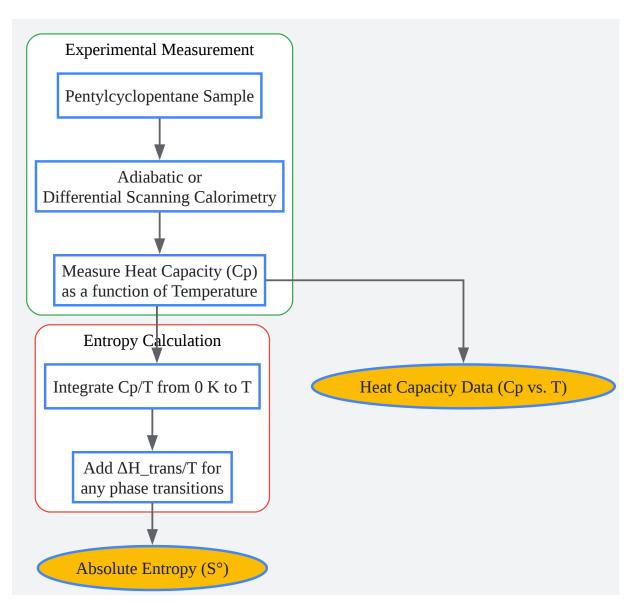
- Ab Initio Calculations: These are high-level quantum mechanical calculations that solve the electronic Schrödinger equation to determine the energy of a molecule. Methods like the Gaussian-n theories (e.g., G3, G4) can provide highly accurate predictions of enthalpies of formation.
- Density Functional Theory (DFT): DFT is another quantum mechanical method that is computationally less expensive than high-level ab initio methods, making it suitable for larger molecules. It can be used to calculate molecular geometries, vibrational frequencies, and energies, from which thermochemical properties can be derived.
- High-Throughput Force Field Simulation: This approach uses classical mechanics with parameterized force fields to simulate the behavior of a large number of molecules. It can be employed to calculate various thermodynamic properties, including heat capacity and enthalpy of vaporization.
- Group Additivity Methods: These are empirical methods that estimate thermochemical
  properties by summing the contributions of individual functional groups within a molecule.
   While less accurate than quantum mechanical methods, they are computationally very fast
  and can provide good estimates for a wide range of organic compounds.

## **Visualizations**



The following diagrams illustrate the logical workflows for determining the thermochemical properties of a compound like **pentylcyclopentane**.





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